molecular formula C16H27N5 B11744903 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11744903
M. Wt: 289.42 g/mol
InChI Key: UHUDBUHEANMUSL-UHFFFAOYSA-N
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Description

The compound “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes methyl and propyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the methyl and propyl groups through alkylation reactions. The final step includes the formation of the amine linkage between the two pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

“(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substitution patterns, such as:

  • 3-methyl-1-phenyl-1H-pyrazole
  • 1-(2-methylpropyl)-3-phenyl-1H-pyrazole

Uniqueness

The uniqueness of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” lies in its specific substitution pattern and the presence of two pyrazole rings connected by an amine linkage. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C16H27N5/c1-5-7-21-16(9-14(4)18-21)11-17-10-15-6-8-20(19-15)12-13(2)3/h6,8-9,13,17H,5,7,10-12H2,1-4H3

InChI Key

UHUDBUHEANMUSL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)CC(C)C

Origin of Product

United States

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